molecular formula C19H17N3O4 B4034173 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B4034173
M. Wt: 351.4 g/mol
InChI Key: DCLRQEYOQACJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is 351.12190603 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoquinoline Derivatives and Their Applications

1. Antitumor Activity

Isoquinoline derivatives, such as 3,4-dihydroisoquinolines, have been explored for their antitumor activities. A study on 6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline highlighted its synthesis and demonstrated moderate antitumor activities in vitro, suggesting potential applications in cancer treatment (Zhu et al., 2011).

2. Synthesis and Structural Analysis

Research on the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline has contributed to the formal total syntheses of various natural products, indicating the utility of isoquinoline derivatives in complex organic synthesis and the development of pharmaceuticals (Roberts et al., 1997).

3. Fluorescence Agents

Isoquinoline derivatives have been investigated for their fluorescent properties, providing potential applications as fluorescent markers or probes in biological and material sciences. A study on metalated Ir(III) complexes with diimine ligands based on the luminescent isoquinoline system reported moderate to strong phosphorescence, suggesting applications in optical materials and sensors (Shakirova et al., 2018).

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-18-11-17(20-10-9-13-3-1-2-4-14(13)12-20)19(24)21(18)15-5-7-16(8-6-15)22(25)26/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLRQEYOQACJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.